N-(Benzyl)-2-((4-(morpholino)phenyl)azo)-3-oxobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 283-313-7, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Acetone cyanohydrin is reacted with hydrazine hydrate in the presence of a catalyst.
- The reaction mixture is heated to a specific temperature to facilitate the formation of 2,2’-Azobis(2-methylpropionitrile).
- The product is then purified through recrystallization to obtain the final compound in its pure form.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors and precise control of reaction parameters. The process typically includes:
- Mixing acetone cyanohydrin and hydrazine hydrate in a reactor.
- Heating the mixture to the required temperature while maintaining constant stirring.
- Monitoring the reaction progress through analytical techniques such as gas chromatography.
- Isolating and purifying the product through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving the generation of free radicals. The key reactions include:
Decomposition: The compound decomposes upon heating, releasing nitrogen gas and forming free radicals.
Polymerization: The free radicals generated from the decomposition initiate polymerization reactions, leading to the formation of polymers.
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out under controlled heating conditions. Common reagents and conditions include:
Temperature: The compound decomposes at temperatures around 60-80°C.
Solvents: Organic solvents such as toluene or benzene are often used to dissolve the compound and facilitate the reaction.
Catalysts: In some cases, catalysts may be added to enhance the decomposition process.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which are highly reactive species. These free radicals can initiate polymerization reactions, leading to the formation of various polymers, depending on the monomers used.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of polymers such as polyacrylonitrile and polystyrene.
Biology: The compound is used in the study of radical-induced biological processes and oxidative stress.
Medicine: Research involving 2,2’-Azobis(2-methylpropionitrile) includes its use in drug delivery systems and the development of polymer-based medical devices.
Industry: It is employed in the production of plastics, adhesives, and coatings, where controlled polymerization is essential.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. The molecular targets and pathways include:
Decomposition: Upon heating, the compound decomposes to form nitrogen gas and free radicals.
Radical Formation: The free radicals generated are highly reactive and can initiate polymerization reactions by attacking monomer molecules.
Polymerization: The radicals propagate the polymerization process, leading to the formation of long polymer chains.
Comparison with Similar Compounds
2,2’-Azobis(2-methylpropionitrile) can be compared with other radical initiators such as benzoyl peroxide and potassium persulfate. The key differences include:
Decomposition Temperature: 2,2’-Azobis(2-methylpropionitrile) decomposes at a lower temperature compared to benzoyl peroxide.
Radical Generation: The efficiency of radical generation varies among different initiators, with 2,2’-Azobis(2-methylpropionitrile) being highly efficient.
Applications: While all these compounds are used in polymerization, 2,2’-Azobis(2-methylpropionitrile) is preferred for specific applications due to its unique properties.
List of Similar Compounds
- Benzoyl Peroxide
- Potassium Persulfate
- Azobisisobutyronitrile (AIBN)
- Di-tert-butyl Peroxide
Properties
CAS No. |
84604-34-2 |
---|---|
Molecular Formula |
C21H24N4O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-benzyl-2-[(4-morpholin-4-ylphenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C21H24N4O3/c1-16(26)20(21(27)22-15-17-5-3-2-4-6-17)24-23-18-7-9-19(10-8-18)25-11-13-28-14-12-25/h2-10,20H,11-15H2,1H3,(H,22,27) |
InChI Key |
KSZYVSZMZJOOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NCC1=CC=CC=C1)N=NC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.